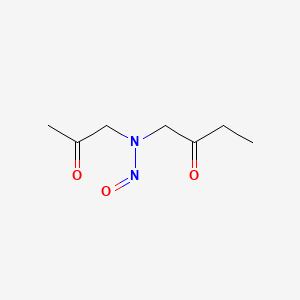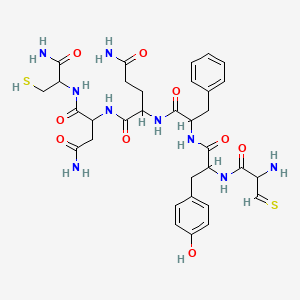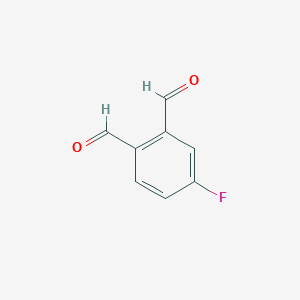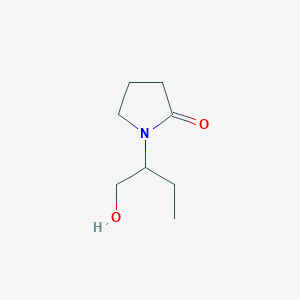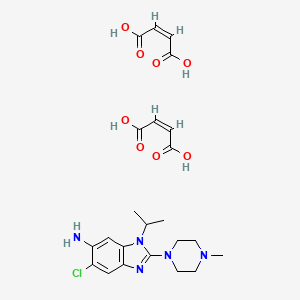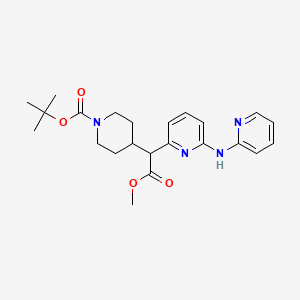
Tert-butyl 4-(2-methoxy-2-oxo-1-(6-(pyridin-2-ylamino)pyridin-2-yl)ethyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(2-methoxy-2-oxo-1-(6-(pyridin-2-ylamino)pyridin-2-yl)ethyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a pyridine moiety, and a tert-butyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-methoxy-2-oxo-1-(6-(pyridin-2-ylamino)pyridin-2-yl)ethyl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyridine Moiety: The pyridine groups are introduced via nucleophilic substitution reactions.
Formation of the Tert-butyl Ester: The tert-butyl ester group is formed through esterification reactions involving tert-butyl alcohol and the appropriate carboxylic acid derivative.
Final Assembly: The final compound is assembled through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and piperidine moieties.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halides and nucleophiles are used under various conditions, often in the presence of catalysts.
Major Products
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and amines.
Substitution: Products vary depending on the substituents introduced, often resulting in functionalized derivatives of the original compound.
Aplicaciones Científicas De Investigación
Tert-butyl 4-(2-methoxy-2-oxo-1-(6-(pyridin-2-ylamino)pyridin-2-yl)ethyl)piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the interactions of piperidine and pyridine derivatives with biological macromolecules.
Industrial Applications: The compound can be used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(2-methoxy-2-oxo-1-(6-(pyridin-2-ylamino)pyridin-2-yl)ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridine moieties can interact with active sites of enzymes, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity through hydrophobic interactions and hydrogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperidine-1-carboxylate
- Tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(2-methoxy-2-oxo-1-(6-(pyridin-2-ylamino)pyridin-2-yl)ethyl)piperidine-1-carboxylate is unique due to the presence of two pyridine moieties, which can significantly enhance its biological activity and binding affinity compared to similar compounds
Propiedades
Fórmula molecular |
C23H30N4O4 |
|---|---|
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
tert-butyl 4-[2-methoxy-2-oxo-1-[6-(pyridin-2-ylamino)pyridin-2-yl]ethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C23H30N4O4/c1-23(2,3)31-22(29)27-14-11-16(12-15-27)20(21(28)30-4)17-8-7-10-19(25-17)26-18-9-5-6-13-24-18/h5-10,13,16,20H,11-12,14-15H2,1-4H3,(H,24,25,26) |
Clave InChI |
QFLYIFVJEACJEW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)C(C2=NC(=CC=C2)NC3=CC=CC=N3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(18-hydroxy-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl)-N-methylbenzamide](/img/structure/B12294354.png)

![2-amino-N-[1-[[2-[[1-[2-[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B12294357.png)
![6-[4-(2,3-dihydro-1H-inden-1-ylamino)pyrrolo[2,3-d]pyrimidin-7-yl]-2-(4-methoxyphenyl)-4,4a,5,6,7,7a-hexahydrocyclopenta[d][1,3]dioxin-7-ol](/img/structure/B12294358.png)
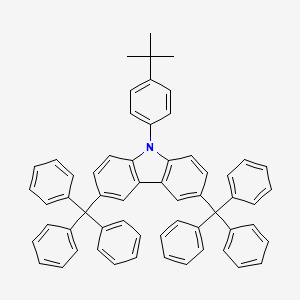
![(8R,15bS,16S)-8,14-Dihydro-4,11,15,16-tetrahydroxy-6,9-dimethyl-7H-8beta,15bbeta-methano-1H,3H,12H-benzo[de]cyclohepta[1,2-g](/img/structure/B12294365.png)
